molecular formula C19H13Cl2NO3 B6620821 [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate

[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate

Cat. No.: B6620821
M. Wt: 374.2 g/mol
InChI Key: DNNJQTKGHOFWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate is a complex organic compound that features a naphthalene ring, an amino group, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-naphthylamine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its naphthalene moiety. It can be used in imaging techniques to study cellular processes .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its stable and vibrant color properties .

Mechanism of Action

The mechanism of action of [2-(Naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The naphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the dichlorobenzoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylamino)-nicotinic acid
  • 2-(Naphthalen-2-ylamino)-nicotinic acid
  • 2-(2,3-dimethyl-phenylamino)-nicotinic acid
  • 2-(3,4-dimethyl-phenylamino)-nicotinic acid

Uniqueness

The combination of the naphthalene ring and dichlorobenzoate group provides a versatile platform for the development of new materials and therapeutic agents .

Properties

IUPAC Name

[2-(naphthalen-2-ylamino)-2-oxoethyl] 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c20-15-6-3-7-16(21)18(15)19(24)25-11-17(23)22-14-9-8-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNJQTKGHOFWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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